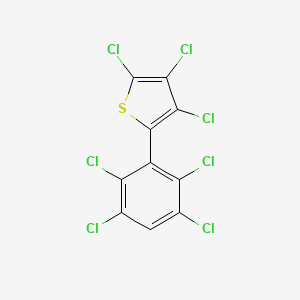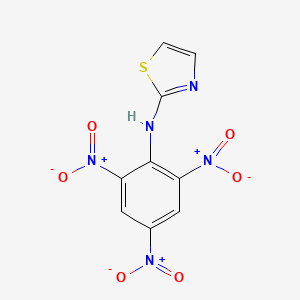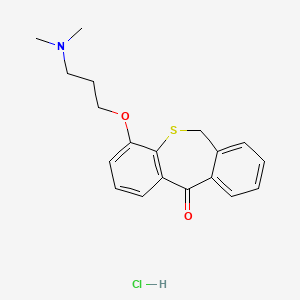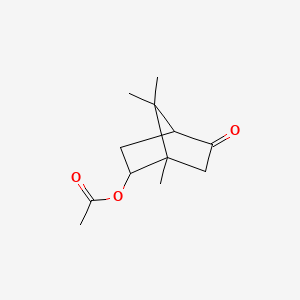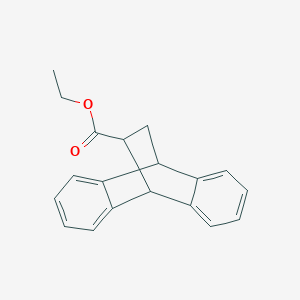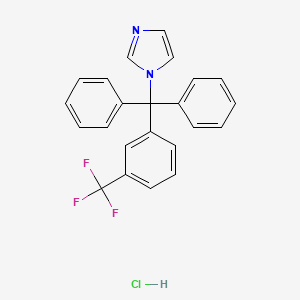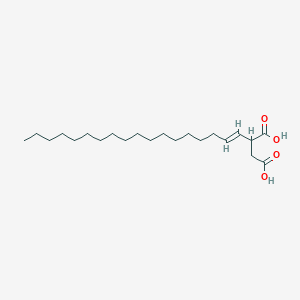
1-Octadecenylsuccinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecenylsuccinic acid is an organic compound with the molecular formula C22H40O4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an octadecenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly as an emulsifying agent.
Preparation Methods
1-Octadecenylsuccinic acid can be synthesized through the reaction of octadecenyl alcohol with succinic anhydride. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the esterification process. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The process can be summarized as follows:
Reactants: Octadecenyl alcohol and succinic anhydride
Catalysts: Acidic catalysts such as hydrochloric acid
Conditions: Elevated temperatures to promote esterification
Chemical Reactions Analysis
1-Octadecenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octadecenyl group to a single bond, forming saturated derivatives.
Substitution: The succinic acid moiety can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines.
Major Products: Oxidized carboxylic acids, reduced saturated derivatives, and substituted succinic acid derivatives.
Scientific Research Applications
1-Octadecenylsuccinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an emulsifying agent in the production of cosmetics, pharmaceuticals, and food products. It is also used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Octadecenylsuccinic acid is primarily based on its amphiphilic properties. The compound can interact with both hydrophobic and hydrophilic molecules, making it an effective emulsifying agent. In biological systems, it can modify the surface properties of biomolecules, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of stable emulsions and enhancing the delivery of active compounds.
Comparison with Similar Compounds
1-Octadecenylsuccinic acid can be compared with other similar compounds, such as:
Octenylsuccinic anhydride: Similar in structure but differs in the presence of an anhydride group instead of a carboxylic acid group.
Octadecenylsuccinic anhydride: Another derivative of succinic acid with an octadecenyl group, but in an anhydride form.
Succinic acid derivatives: Various derivatives of succinic acid with different alkyl or alkenyl groups, each having unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct amphiphilic properties, making it particularly useful as an emulsifying agent in various applications.
Properties
Molecular Formula |
C22H40O4 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(E)-octadec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)/b18-17+ |
InChI Key |
GYTGJCPXNGAJFT-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


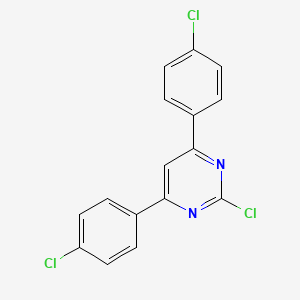
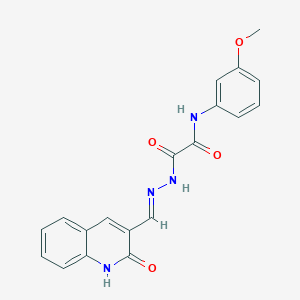
![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
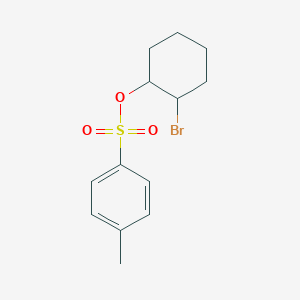
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
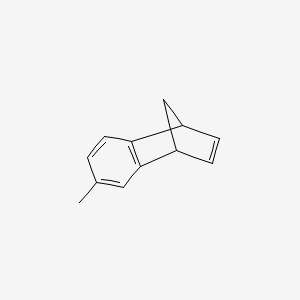
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
